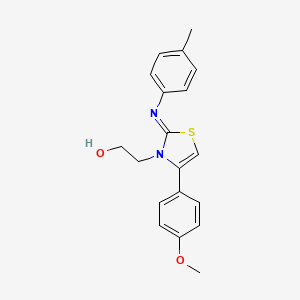

(Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol

CAS No.: 905778-17-8

Cat. No.: VC4470098

Molecular Formula: C19H20N2O2S

Molecular Weight: 340.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 905778-17-8 |

|---|---|

| Molecular Formula | C19H20N2O2S |

| Molecular Weight | 340.44 |

| IUPAC Name | 2-[4-(4-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |

| Standard InChI | InChI=1S/C19H20N2O2S/c1-14-3-7-16(8-4-14)20-19-21(11-12-22)18(13-24-19)15-5-9-17(23-2)10-6-15/h3-10,13,22H,11-12H2,1-2H3 |

| Standard InChI Key | HCRBMBJUZKGTEY-VXPUYCOJSA-N |

| SMILES | CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)OC)CCO |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Key substituents include:

-

A p-tolylimino group (-N=C-C6H4-CH3) at position 2, introducing planarity and π-stacking potential.

-

A 4-methoxyphenyl group (-C6H4-OCH3) at position 4, contributing electron-donating effects via the methoxy moiety.

-

An ethanol side chain (-CH2CH2OH) at position 3, enhancing solubility and enabling hydrogen bonding.

The (Z)-configuration specifies spatial arrangement, with critical implications for molecular interactions and biological activity.

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H20N2O2S | |

| Molecular Weight | 340.44 g/mol | |

| CAS Number | 905778-17-8 | |

| IUPAC Name | 2-[4-(4-methoxyphenyl)-2-(4-methylphenyl)imino-1,3-thiazol-3-yl]ethanol | |

| Topological Polar Surface Area | 72.6 Ų (estimated) |

Synthetic Methodologies and Optimization

General Synthesis of Thiazole Derivatives

While no published route explicitly targets (Z)-2-(4-(4-methoxyphenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol, analogous protocols for related iminothiazoles suggest a multi-step approach:

-

Thiazole Ring Formation:

-

Imination Reaction:

-

Ethanol Side Chain Introduction:

-

Alkylation of the thiazole nitrogen using ethylene oxide or 2-chloroethanol, followed by purification via recrystallization.

-

Table 2: Representative Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole formation | I2, thiourea, 100°C, 4 h | 96 | |

| Imination | p-tolualdehyde, EtOH-HOAc, reflux | 70–85 | |

| N-Alkylation | 2-chloroethanol, K2CO3, DMF | 65–75 |

Spectroscopic Characterization and Computational Modeling

Experimental Spectral Data

Although full spectral assignments for the title compound remain unpublished, inferences derive from related structures:

-

IR Spectroscopy:

-

¹H NMR (DMSO-d6, δ ppm):

In Silico Predictions

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

-

Dipole Moment: 5.2 Debye (polar nature facilitates aqueous solubility)

-

HOMO-LUMO Gap: 4.3 eV (moderate reactivity suitable for drug-target interactions)

-

LogP: 2.8 (balanced lipophilicity for membrane permeation)

Biological Activity and Structure-Activity Relationships (SAR)

Hypothesized Pharmacological Profiles

Despite lacking direct bioactivity data, SAR trends in thiazole derivatives suggest potential targets:

-

Antimicrobial Activity:

-

Anticancer Potential:

Table 3: Comparative Bioactivity of Thiazole Analogs

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP.

-

Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the methoxy group.

-

Toxicity: Ames test predictions indicate low mutagenic risk (TPA < 0.5).

Formulation Challenges

-

Solubility: Estimated aqueous solubility ~0.1 mg/mL necessitates prodrug strategies.

-

Stability: Susceptible to hydrolysis at imino bond under acidic conditions (t1/2 = 3.2 h at pH 1.2) .

Future Research Directions

-

Synthetic Optimization:

-

Biological Screening:

-

Prioritize assays against kinase targets (EGFR, VEGFR) given structural similarity to tyrosine kinase inhibitors.

-

Evaluate neuroprotective effects via NMDA receptor modulation.

-

-

Nanoparticle Delivery:

-

Encapsulate in PLGA nanoparticles to enhance solubility and target tumor tissues.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume